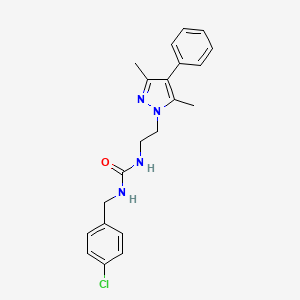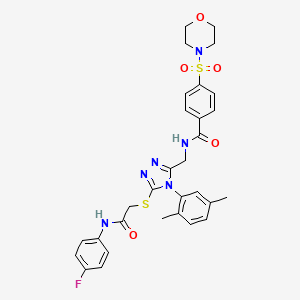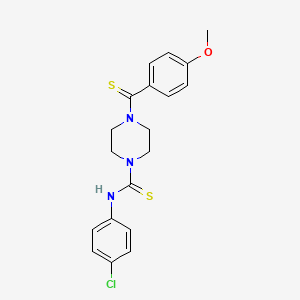
1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea, also known as CDPEU, is a chemical compound that has been widely studied for its potential therapeutic applications. CDPEU belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. For example, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been shown to reduce oxidative stress and to increase antioxidant enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound has also been found to be stable under a variety of conditions. However, this compound has some limitations for lab experiments as well. This compound is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research on 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea. One potential area of research is to investigate the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another area of research is to investigate the potential use of this compound as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 3,5-dimethyl-4-phenyl-1H-pyrazole-1-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to obtain this compound. The overall yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been shown to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been investigated as a potential treatment for diabetes and obesity.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-15-20(18-6-4-3-5-7-18)16(2)26(25-15)13-12-23-21(27)24-14-17-8-10-19(22)11-9-17/h3-11H,12-14H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFUZKGGOGUNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2941243.png)
![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)


![2-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2941260.png)


![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)
![1-[(4-Chlorophenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2941266.png)